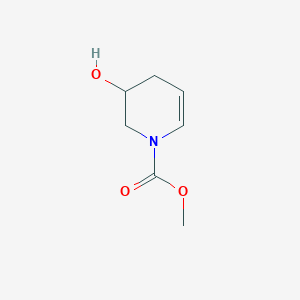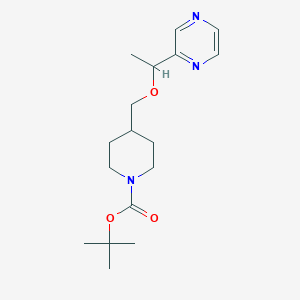![molecular formula C21H19N5O3 B2516758 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide CAS No. 1788948-82-2](/img/structure/B2516758.png)
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, starting with the appropriate acid and amine precursors. For instance, the synthesis of a library of N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides and related derivatives was achieved by coupling the corresponding propanoic acid with substituted benzylamines using N,N-carbonyldiimidazole (CDI) as a coupling reagent . Similarly, the synthesis of N-{5-[2-(4,6-dimethoxy-pyrimidin-2-yloxy)-phenyl]-[1,3,4]thiadiazol-2-yl}2-aroxy-propanamides involved a series of reactions starting from 2-(4,6-dimethoxy-pyrimidin-2-yloxy)-benzaldehyde, followed by ring closure and further reaction with 2-aroxy-propionyl chlorides .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were confirmed using various spectroscopic techniques, including (1)H NMR, (13)C NMR, and LC-MS . These techniques are crucial for verifying the correct assembly of the molecular framework and the presence of specific functional groups, such as the pyrimidine ring and the propanamide linkage.
Chemical Reactions Analysis
The papers do not provide specific details on the chemical reactions of 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide. However, the related compounds synthesized in the studies were subjected to biological evaluations, which can be considered a form of chemical interaction . For example, the anticonvulsant activity was assessed in various seizure models, and the herbicidal activity was evaluated against certain plant species .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds, such as solubility, melting points, and stability, are not explicitly discussed in the provided papers. However, the biological evaluation of these compounds often provides indirect information about their chemical properties, such as their reactivity with biological targets and their metabolic stability in the presence of human liver microsomes .
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Compounds similar to the one have been synthesized and evaluated for various biological activities, including anticancer and anti-inflammatory effects. For instance, the synthesis of novel pyrazolopyrimidines derivatives has been explored for their anticancer and anti-5-lipoxygenase agents, indicating the versatility of pyrimidine derivatives in therapeutic applications (Rahmouni et al., 2016). These compounds have been subjected to cytotoxicity screening against various cancer cell lines, demonstrating their potential as anticancer agents.
Antimicrobial and Anticonvulsant Activities
Further research has delved into the antimicrobial and anticonvulsant properties of pyrimidine derivatives. For example, new hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides have shown promise as anticonvulsant agents, joining chemical fragments of well-known antiepileptic drugs (Kamiński et al., 2015). This research underscores the potential of pyrimidine-based compounds in developing new therapies for epilepsy.
Herbicidal Activity
The agricultural sector also benefits from research on pyrimidine derivatives, with some compounds displaying moderate to good selective herbicidal activity against specific plant species, demonstrating the utility of these compounds in weed management (Liu & Shi, 2014). This indicates a potential for developing new, more effective herbicides based on pyrimidine chemistry.
Insecticidal Activity
Moreover, dihydropiperazine neonicotinoid compounds, showcasing a pyrimidine framework, have been synthesized and assessed for their insecticidal activity, offering insights into developing novel insecticides (Samaritoni et al., 2003). This research is crucial for creating effective pest control strategies with minimal environmental impact.
Propiedades
IUPAC Name |
3-(2,4-dioxopyrimidin-1-yl)-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3/c1-14-5-4-10-26-13-17(23-20(14)26)15-6-2-3-7-16(15)22-18(27)8-11-25-12-9-19(28)24-21(25)29/h2-7,9-10,12-13H,8,11H2,1H3,(H,22,27)(H,24,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEXCBNVZHJTTQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC=CC=C3NC(=O)CCN4C=CC(=O)NC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-methoxypropyl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2516679.png)


![2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2516685.png)



![2-(methyl(1-phenyl-4-(o-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol](/img/structure/B2516691.png)




![3-Bromo-5-[(trifluoromethyl)sulphonyl]benzoic acid](/img/structure/B2516697.png)